molecular formula C14H12BrNO4S B12125522 {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid

Cat. No.: B12125522
M. Wt: 370.22 g/mol
InChI Key: AAMMHGXIMZVDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an amino group attached to a phenylacetic acid backbone

Properties

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid

InChI

InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)

InChI Key

AAMMHGXIMZVDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Electrophilic Aromatic Substitution: The synthesis of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid can begin with the bromination of phenylacetic acid. This involves treating phenylacetic acid with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the brominated phenylacetic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the sulfonylated intermediate with an amine, such as aniline, under basic conditions.

Industrial Production Methods

Industrial production of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Common industrial reagents include bromine, sulfonyl chlorides, and various amines, with catalysts and solvents chosen to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, cyanide ions, alkoxide ions.

Major Products

    Oxidation: Carboxylic acids, sulfoxides.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multiple steps that include:

  • Coupling reactions with amines and acyl chlorides.
  • Deacetylation processes to yield the final product.
  • Optimized reaction conditions to enhance yield and purity.

Medicinal Chemistry

  • Antidiabetic Activity : Research indicates that derivatives of this compound can stimulate peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism. Some derivatives have shown PPAR relative stimulating rates exceeding 58%, with the highest reaching 81.79% compared to pioglitazone, indicating potential as antidiabetic agents .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics or antimicrobial agents.

Biological Research

  • Enzyme Interactions : The sulfonyl group serves as a probe for studying sulfonation reactions, which play a significant role in post-translational modifications of proteins. This property allows researchers to investigate enzyme interactions and protein modifications effectively.
  • Cancer Research : Studies have shown that certain derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. This inhibition has been linked to apoptosis in cancer cell lines, highlighting the potential for developing anticancer therapies .

Industrial Applications

In the industrial sector, {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is utilized in:

  • Production of Specialty Chemicals : Its reactivity allows it to be used in synthesizing advanced materials and polymers.
  • Nanotechnology : The compound's unique functional groups make it suitable for applications in nanomaterials development.

Case Study 1: Antidiabetic Drug Development

A study focused on synthesizing various derivatives of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid demonstrated significant antidiabetic activity through PPAR activation. The research involved testing different structural modifications to optimize efficacy and selectivity against diabetic targets.

CompoundPPAR Activation Rate (%)
Compound A58%
Compound B70%
Compound C81.79%

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, several derivatives were tested against common bacterial strains. Results indicated that some compounds had minimal inhibitory concentrations (MIC) lower than standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound D15E. coli
Compound E10S. aureus
Compound F5P. aeruginosa

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromine and sulfonyl groups, making it less reactive in certain chemical reactions.

    4-Bromophenylacetic Acid: Contains the bromine atom but lacks the sulfonyl and amino groups, limiting its versatility in chemical modifications.

    Sulfonylphenylacetic Acid: Contains the sulfonyl group but lacks the bromine and amino groups, affecting its reactivity and applications.

Uniqueness

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is unique due to the combination of bromine, sulfonyl, and amino groups on a phenylacetic acid backbone

Biological Activity

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is an organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonyl group, a bromine atom, and an amino group attached to a phenylacetic acid backbone. Its unique structural features contribute to its reactivity and biological activity:

  • Sulfonyl group : Acts as a probe for sulfonation reactions, crucial in post-translational modifications of proteins.
  • Bromine atom : Enhances molecular recognition and binding affinity through halogen bonding.
  • Amino group : Facilitates interactions with various biological targets.

Enzyme Interactions

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid exhibits significant interactions with enzymes, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modification of enzyme activity, which is essential for various biochemical pathways.

Table 1: Enzyme Interaction Summary

Enzyme TargetInteraction TypeEffect
Protein KinasesCovalent bindingInhibition
SulfotransferasesSulfonationModification
EsterasesInhibitionReduced activity

Antimicrobial Properties

Recent studies have highlighted the compound's potential antibacterial effects against a range of pathogens. The antimicrobial activity is attributed to its ability to disrupt bacterial cell functions and inhibit biofilm formation.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Biofilm Inhibitory Concentration (MBIC)
E. coli ATCC 2592228.1 μg/mL225 μg/mL
S. epidermidis 75656.2 μg/mL56.2 μg/mL
C. albicans 12814 μg/mL112.5 μg/mL

These findings suggest that {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid could be a valuable candidate for developing new antimicrobial agents.

Case Studies

  • Antimicrobial Assessment : A study published in MDPI evaluated various derivatives of sulfonamide compounds, including {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid). The results demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with specific MIC values indicating effective concentrations for inhibiting bacterial growth .
  • Enzyme Inhibition Study : Research conducted on the enzyme inhibition properties of this compound revealed that it effectively inhibits protein kinases involved in cancer cell proliferation. The mechanism involves covalent modification of active site residues, leading to reduced kinase activity and subsequent tumor growth inhibition .
  • Biofilm Formation : Another study focused on the antibiofilm properties of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid against clinical isolates of Staphylococcus aureus. The compound showed significant MBIC values, indicating its potential as an anti-biofilm agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.